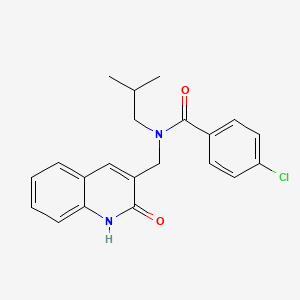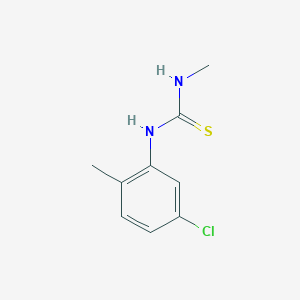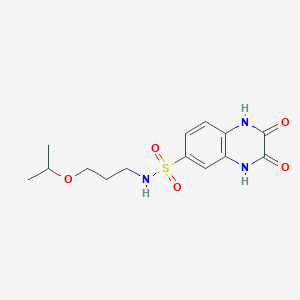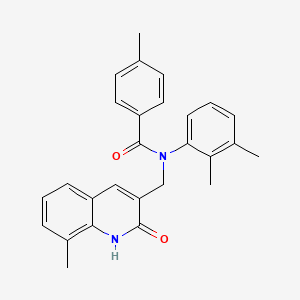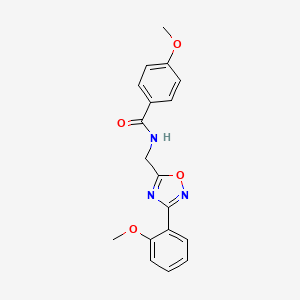
4-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of benzamide and oxadiazole, which are commonly used in the synthesis of various drugs and bioactive molecules.
作用機序
The mechanism of action of 4-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. It also inhibits the activity of various kinases, including AKT and ERK, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have been studied extensively in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the removal of damaged or abnormal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, which may have implications in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 4-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its high potency and specificity for cancer cells. This compound has been found to have minimal toxicity to normal cells, which makes it an ideal candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 4-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the compound's efficacy in vivo, particularly in animal models of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for cancer treatment. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and specific anticancer agents.
合成法
The synthesis of 4-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 2-methoxyphenyl hydrazine with ethyl 2-(chloromethyl)acrylate, followed by the reaction with 4-methoxybenzoic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with 3-amino-1,2,4-oxadiazole-5-carbaldehyde to give the final product. The synthesis method of this compound has been reported in several research articles and has been optimized for high yield and purity.
科学的研究の応用
4-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has potential applications in medical research, particularly in the field of cancer treatment. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases.
特性
IUPAC Name |
4-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-9-7-12(8-10-13)18(22)19-11-16-20-17(21-25-16)14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJMQKPQTOHPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

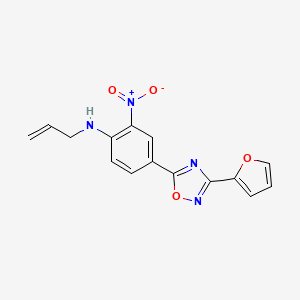
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7689600.png)
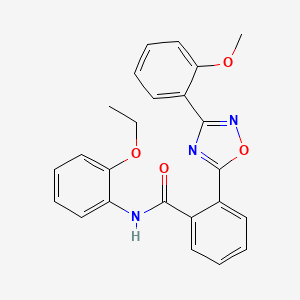

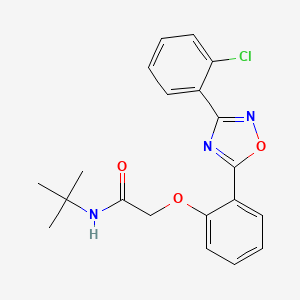
![4-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689633.png)
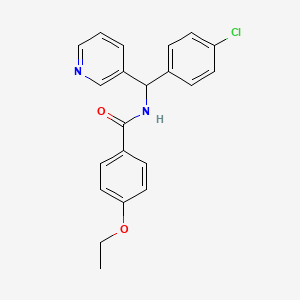
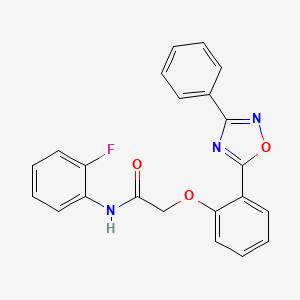

![4-(tert-butyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689663.png)
